![molecular formula C18H25N3O3 B4699631 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4699631.png)
1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, also known as BDP or BDP9066, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDP is a pyrrolidinecarboxamide derivative that has been shown to have potent anti-inflammatory and immunomodulatory properties.
Mechanism of Action
1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide exerts its anti-inflammatory and immunomodulatory effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of various pro-inflammatory genes. 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of pro-inflammatory cytokine production and the modulation of immune cell activity.
Biochemical and Physiological Effects
1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increases the levels of anti-inflammatory cytokines, such as IL-10. 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide also reduces the production of ROS and NO, which are involved in the pathogenesis of various inflammatory and autoimmune diseases. Additionally, 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide modulates the activity of immune cells, such as T cells, B cells, and macrophages, which play a crucial role in the immune response.
Advantages and Limitations for Lab Experiments
1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well characterized. However, there are some limitations to using 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide in lab experiments. It has a relatively short half-life, which may limit its therapeutic potential in vivo. Additionally, 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide may have off-target effects on other signaling pathways, which may complicate its use in certain experimental settings.
Future Directions
There are several future directions for the research of 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Another direction is to explore its potential use in combination with other anti-inflammatory and immunomodulatory agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide and to identify its potential off-target effects.
Scientific Research Applications
1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its therapeutic potential in various inflammatory and autoimmune diseases. It has been shown to inhibit the activity of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has also been shown to modulate the activity of immune cells such as T cells, B cells, and macrophages, which play a crucial role in the pathogenesis of inflammatory and autoimmune diseases.
properties
IUPAC Name |
1-butyl-N-[4-(dimethylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-5-10-21-12-14(11-16(21)22)17(23)19-15-8-6-13(7-9-15)18(24)20(2)3/h6-9,14H,4-5,10-12H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPNCXKKYFLNQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.